molecular formula C16H11ClN2O B301867 2-chloro-N-(1-naphthyl)nicotinamide

2-chloro-N-(1-naphthyl)nicotinamide

Cat. No. B301867
M. Wt: 282.72 g/mol
InChI Key: HTYQVBZLBAEXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-naphthyl)nicotinamide, also known as Cln-Na, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of nicotinamide derivatives and is widely used in the laboratory for various research purposes.

Mechanism of Action

2-chloro-N-(1-naphthyl)nicotinamide exerts its inhibitory effect on PARP enzymes by binding to the catalytic domain of the enzyme. This binding leads to the inhibition of the enzyme's activity, resulting in the accumulation of DNA damage and ultimately leading to cell death. 2-chloro-N-(1-naphthyl)nicotinamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-chloro-N-(1-naphthyl)nicotinamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been investigated in several cancer models, including breast cancer, lung cancer, and pancreatic cancer. 2-chloro-N-(1-naphthyl)nicotinamide has also been shown to exhibit neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(1-naphthyl)nicotinamide in laboratory experiments include its high potency, selectivity, and specificity towards PARP enzymes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. The limitations of using 2-chloro-N-(1-naphthyl)nicotinamide include its low solubility in water, which can limit its bioavailability and its potential toxicity at high concentrations.

Future Directions

Several future directions for the use of 2-chloro-N-(1-naphthyl)nicotinamide in scientific research include investigating its potential as a radiosensitizer in cancer therapy, exploring its neuroprotective effects in models of neurodegenerative diseases, and optimizing its pharmacokinetic properties to improve its bioavailability. Additionally, further research is needed to investigate the potential side effects of 2-chloro-N-(1-naphthyl)nicotinamide and its safety profile in humans.
Conclusion:
In conclusion, 2-chloro-N-(1-naphthyl)nicotinamide is a synthetic compound that has gained significant attention in the field of scientific research. It exhibits potent inhibitory activity against PARP enzymes and has been investigated as a potential anticancer agent and neuroprotective agent. The use of 2-chloro-N-(1-naphthyl)nicotinamide in laboratory experiments has several advantages and limitations, and several future directions for research have been identified. 2-chloro-N-(1-naphthyl)nicotinamide has the potential to be a valuable tool in scientific research and could have significant implications in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(1-naphthyl)nicotinamide involves the reaction of 2-chloronicotinic acid with 1-naphthylamine in the presence of thionyl chloride. The resulting compound is purified using column chromatography to obtain pure 2-chloro-N-(1-naphthyl)nicotinamide. This synthesis method has been optimized to obtain high yields of the compound with high purity.

Scientific Research Applications

2-chloro-N-(1-naphthyl)nicotinamide has been extensively used in the laboratory for various research purposes. It has been shown to exhibit potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and PARP-3. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Therefore, 2-chloro-N-(1-naphthyl)nicotinamide has been investigated as a potential anticancer agent.

properties

Product Name

2-chloro-N-(1-naphthyl)nicotinamide

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

2-chloro-N-naphthalen-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C16H11ClN2O/c17-15-13(8-4-10-18-15)16(20)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,20)

InChI Key

HTYQVBZLBAEXER-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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